molecular formula C9H9F3O5S B1599350 3,5-Dimethoxyphenyl trifluoromethanesulfonate CAS No. 60319-09-7

3,5-Dimethoxyphenyl trifluoromethanesulfonate

Cat. No.: B1599350
CAS No.: 60319-09-7
M. Wt: 286.23 g/mol
InChI Key: XCOBIQQRDHVTAN-UHFFFAOYSA-N
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Description

It is a sulfonate ester of 3,5-dimethoxyphenyl alcohol and is commonly used as a coupling agent in organic synthesis. The compound is known for its ability to enhance the yield of desired products in chemical reactions and serves as a protecting group for alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethoxyphenyl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxyphenyl alcohol with trifluoromethanesulfonic anhydride or trifluoromethanesulfonic acid. This reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxyphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Coupling Reactions: It is often used as a coupling agent to connect two or more chemical species, enhancing the yield of desired products.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically require anhydrous conditions and may be carried out in solvents like dichloromethane, diethyl ether, or ethanol.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.

Scientific Research Applications

3,5-Dimethoxyphenyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a coupling agent and protecting group in organic synthesis.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxyphenyl trifluoromethanesulfonate involves its ability to act as a strong electrophile, facilitating nucleophilic substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxyphenol trifluoromethanesulfonate: A closely related compound with similar reactivity and applications.

    1-Cyclohexenyl trifluoromethanesulfonate: Another sulfonate ester used in organic synthesis.

    2-Bromo-6-(trimethylsilyl)phenyl triflate: A similar compound used in coupling reactions.

Uniqueness

3,5-Dimethoxyphenyl trifluoromethanesulfonate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of methoxy groups at the 3 and 5 positions can also affect the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

(3,5-dimethoxyphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O5S/c1-15-6-3-7(16-2)5-8(4-6)17-18(13,14)9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOBIQQRDHVTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407746
Record name 3,5-Dimethoxyphenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60319-09-7
Record name 3,5-Dimethoxyphenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethoxyphenyl trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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